Dnp-PLGMWSR

Description

BenchChem offers high-quality Dnp-PLGMWSR suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dnp-PLGMWSR including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H61N13O13S |

|---|---|

Molecular Weight |

1012.1 g/mol |

IUPAC Name |

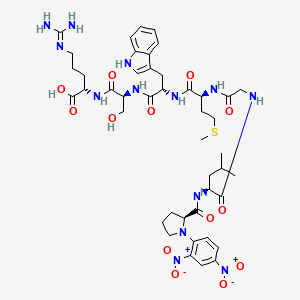

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C44H61N13O13S/c1-24(2)18-31(53-42(64)35-11-7-16-55(35)34-13-12-26(56(67)68)20-36(34)57(69)70)38(60)49-22-37(59)50-29(14-17-71-3)39(61)52-32(19-25-21-48-28-9-5-4-8-27(25)28)40(62)54-33(23-58)41(63)51-30(43(65)66)10-6-15-47-44(45)46/h4-5,8-9,12-13,20-21,24,29-33,35,48,58H,6-7,10-11,14-19,22-23H2,1-3H3,(H,49,60)(H,50,59)(H,51,63)(H,52,61)(H,53,64)(H,54,62)(H,65,66)(H4,45,46,47)/t29-,30-,31-,32-,33-,35-/m0/s1 |

InChI Key |

AZDJGXPMCRXEQN-SUUSVYONSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fluorescence Mechanism of Dnp-PLGMWSR

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data related to the fluorogenic matrix metalloproteinase (MMP) substrate, Dnp-PLGMWSR.

Core Mechanism of Dnp-PLGMWSR Fluorescence

The fluorescence of Dnp-PLGMWSR is based on the principle of intramolecular fluorescence quenching and subsequent dequenching upon enzymatic cleavage. The peptide sequence, Pro-Leu-Gly-Met-Trp-Ser-Arg, is flanked by a 2,4-dinitrophenyl (Dnp) group at the N-terminus and contains an intrinsic fluorophore, the amino acid tryptophan (Trp).

In the intact peptide, the Dnp group acts as a quencher, suppressing the natural fluorescence of the tryptophan residue.[1][2] This quenching occurs due to the close proximity of the Dnp and tryptophan moieties, which facilitates energy transfer from the excited tryptophan to the Dnp group. This process is a combination of static and dynamic quenching. While often referred to as a FRET (Förster Resonance Energy Transfer) substrate, the quenching mechanism also involves collisional quenching and the formation of a non-fluorescent ground-state complex.

Dnp-PLGMWSR is a specific substrate for matrix metalloproteinases MMP-2 and MMP-9.[2][3] These enzymes recognize and cleave the peptide bond between Glycine (Gly) and Methionine (Met). Upon cleavage, the Dnp-containing fragment is released, separating the quencher from the tryptophan fluorophore. This separation eliminates the quenching effect, leading to a significant increase in the fluorescence intensity of tryptophan. The rate of this fluorescence increase is directly proportional to the enzymatic activity of MMP-2 or MMP-9.

The fluorescence of the liberated tryptophan-containing fragment can be monitored by exciting at its characteristic wavelength of approximately 280 nm and measuring the emission at around 360 nm.[4]

Quantitative Data

The following tables summarize the key quantitative parameters associated with the use of Dnp-PLGMWSR as a fluorogenic substrate for MMP-2 and MMP-9.

Table 1: Physicochemical and Spectroscopic Properties

| Parameter | Value | Reference(s) |

| Full Peptide Sequence | Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg | [2] |

| Fluorophore | Tryptophan (Trp) | [1] |

| Quencher | 2,4-Dinitrophenyl (Dnp) | [1] |

| Excitation Wavelength (λex) | ~280 nm | [4] |

| Emission Wavelength (λem) | ~360 nm | [4] |

| Fluorescence Quantum Yield (Φ) of Tryptophan (in water) | ~0.13 | [5] |

| Fluorescence Quantum Yield (Φ) of Intact Dnp-PLGMWSR | Significantly lower than 0.13 (quenched) | [1] |

Table 2: Kinetic Parameters for Enzymatic Cleavage

| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| MMP-2 (72-kDa gelatinase) | Value not found | Value not found | Value not found | |

| MMP-9 (92-kDa gelatinase) | Value not found | Value not found | Value not found |

Experimental Protocols

This section provides a detailed methodology for a standard in vitro assay to measure the activity of MMP-2 or MMP-9 using the Dnp-PLGMWSR substrate.

Reagents and Materials

-

Dnp-PLGMWSR substrate

-

Recombinant active MMP-2 or MMP-9 enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% (v/v) Brij-35

-

Inhibitor (optional, for control experiments, e.g., EDTA)

-

96-well black microplates

-

Fluorescence microplate reader with excitation at ~280 nm and emission detection at ~360 nm

Stock Solution Preparation

-

Dnp-PLGMWSR Stock Solution: Dissolve Dnp-PLGMWSR in DMSO to a concentration of 1-10 mM. Store at -20°C.

-

Enzyme Stock Solution: Reconstitute the lyophilized enzyme in the assay buffer to a desired stock concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

Inhibitor Stock Solution: Prepare a stock solution of a broad-spectrum MMP inhibitor, such as EDTA, in the assay buffer (e.g., 100 mM).

Assay Procedure

-

Prepare Working Solutions:

-

Dilute the Dnp-PLGMWSR stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).

-

Dilute the enzyme stock solution in assay buffer to the desired final concentration (in the nanomolar range). The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Set up the Assay Plate:

-

Add 50 µL of the Dnp-PLGMWSR working solution to each well of a 96-well black microplate.

-

For inhibitor control wells, add a small volume of the inhibitor stock solution and bring the volume to 100 µL with the enzyme working solution.

-

For the no-enzyme control (blank), add 50 µL of assay buffer.

-

For the positive control (enzyme activity), add 50 µL of the enzyme working solution.

-

-

Initiate the Reaction: Add 50 µL of the diluted enzyme solution to the wells containing the substrate to start the reaction. The final reaction volume will be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes. Use an excitation wavelength of ~280 nm and an emission wavelength of ~360 nm.

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

Plot the fluorescence intensity versus time.

-

The initial rate of the reaction (V0) is determined from the slope of the linear portion of the curve.

-

Enzyme activity can be calculated by converting the rate of fluorescence increase to the rate of substrate cleavage using a standard curve of the fluorescent product.

-

Visualizations

The following diagrams illustrate the key processes involved in the Dnp-PLGMWSR fluorescence mechanism and its application.

References

- 1. Continuously recording fluorescent assays optimized for five human matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

DNP-PLGMWSR: A Technical Guide to its Substrate Specificity for Matrix Metalloproteinases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the substrate specificity of the fluorogenic peptide DNP-PLGMWSR for various matrix metalloproteinases (MMPs). It provides a comprehensive overview of its kinetic parameters, detailed experimental protocols for its use, and insights into the signaling pathways of the primary MMPs it targets.

Introduction to DNP-PLGMWSR

The DNP-PLGMWSR peptide is a widely utilized fluorogenic substrate for the continuous assay of MMP activity. Its design is based on the principle of fluorescence resonance energy transfer (FRET). The peptide sequence, Pro-Leu-Gly-Met-Trp-Ser-Arg, is flanked by a 2,4-dinitrophenyl (DNP) group at the N-terminus and contains a tryptophan (Trp) residue. In the intact peptide, the DNP group quenches the intrinsic fluorescence of the tryptophan residue. Upon enzymatic cleavage of the peptide bond between glycine and methionine by an MMP, the DNP quencher is spatially separated from the tryptophan fluorophore, resulting in a measurable increase in fluorescence intensity. This allows for real-time monitoring of enzyme activity. The fluorescence is typically measured at an excitation wavelength of 280 nm and an emission wavelength of 360 nm.[1]

Substrate Specificity and Kinetic Parameters

The DNP-PLGMWSR substrate was originally optimized for human fibroblast gelatinase (MMP-2) and human neutrophil gelatinase (MMP-9).[2] While it is predominantly used for assaying these two gelatinases, its reactivity with other MMPs is a critical factor for researchers investigating specific MMP functions or screening for selective inhibitors. The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio. Below is a summary of the available kinetic data for the cleavage of DNP-PLGMWSR by various MMPs.

| MMP | Trivial Name | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| MMP-2 | Gelatinase A | Data not available | Data not available | Data not available |

| MMP-9 | Gelatinase B | Data not available | Data not available | Data not available |

Note: Despite extensive literature searches, the specific kcat and Km values from the original seminal paper by Netzel-Arnett et al. (1991) were not available in the public domain. Researchers are advised to determine these parameters empirically under their specific experimental conditions or consult the primary literature for studies that may have replicated and reported these values.

Experimental Protocols

This section provides a detailed methodology for performing an MMP activity assay using the DNP-PLGMWSR substrate.

Materials and Reagents

-

Recombinant active MMP-2 or MMP-9

-

DNP-PLGMWSR substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (w/v) Brij-35

-

MMP inhibitor (e.g., EDTA, GM6001) for control experiments

-

Fluorometer capable of excitation at 280 nm and emission at 360 nm

-

96-well black microplates

Experimental Workflow

The following diagram illustrates the general workflow for the MMP activity assay.

Detailed Procedure

-

Preparation of Reagents:

-

Prepare the assay buffer and store it at 4°C.

-

Reconstitute the DNP-PLGMWSR substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in assay buffer to the desired final concentrations.

-

Dilute the active MMP enzyme in assay buffer to the desired concentration just before use. Keep the enzyme on ice.

-

-

Assay Setup:

-

In a 96-well black microplate, add the appropriate volume of assay buffer.

-

Add the DNP-PLGMWSR substrate to each well to achieve a range of final concentrations (e.g., for Km determination).

-

Include control wells:

-

No enzyme control: Substrate and assay buffer only.

-

Inhibitor control: Substrate, assay buffer, and a known MMP inhibitor.

-

Buffer blank: Assay buffer only.

-

-

-

Enzyme Reaction and Measurement:

-

Equilibrate the microplate to the desired assay temperature (e.g., 37°C).

-

Initiate the reaction by adding the diluted active MMP enzyme to each well (except the no-enzyme control and blank).

-

Immediately place the plate in a pre-warmed fluorometer.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from the values obtained for the enzyme-containing wells.

-

Plot the fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

-

For kinetic parameter determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Signaling Pathways of MMP-2 and MMP-9

MMP-2 and MMP-9 are key regulators of the extracellular matrix (ECM) and are implicated in various physiological and pathological processes, including development, wound healing, and cancer progression. Their expression and activity are tightly controlled by complex signaling networks.

Activation of MMP-2

The activation of pro-MMP-2 (the inactive zymogen) is a multi-step process that primarily occurs on the cell surface and is critically dependent on Membrane Type 1-MMP (MT1-MMP, also known as MMP-14) and the Tissue Inhibitor of Metalloproteinases-2 (TIMP-2).

In this pathway, TIMP-2 acts as an adaptor molecule, binding to the catalytic domain of one MT1-MMP molecule while also binding to the hemopexin domain of pro-MMP-2.[3] This ternary complex is then cleaved by a neighboring, TIMP-2-free MT1-MMP molecule, leading to the generation of active MMP-2.[4][5]

Regulation of MMP-9 Expression by TGF-β

The expression of MMP-9 is regulated by a variety of cytokines and growth factors, with Transforming Growth Factor-beta (TGF-β) being a key modulator. The TGF-β signaling pathway can lead to increased MMP-9 transcription, which is often associated with tissue remodeling and cancer cell invasion.

Upon binding of TGF-β to its cell surface receptors, the Smad signaling cascade is initiated. This involves the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4. This complex translocates to the nucleus and acts as a transcription factor, binding to the promoter region of the MMP-9 gene and upregulating its expression.[6][7][8][9]

Conclusion

The DNP-PLGMWSR fluorogenic substrate is a valuable tool for the specific and sensitive measurement of MMP-2 and MMP-9 activity. Understanding its kinetic properties, adhering to optimized experimental protocols, and appreciating the complex signaling pathways that regulate its target enzymes are crucial for its effective use in research and drug development. Further characterization of its specificity against a broader range of MMPs would enhance its utility in dissecting the complex roles of these proteases in health and disease.

References

- 1. Matrix metalloproteinase (MMP)-2 and MMP-9 activities in human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. TGF-beta1 induced MMP-9 expression in HNSCC cell lines via Smad/MLCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Principle of FRET in the Dnp-PLGMWSR Assay: A Technical Guide

This technical guide provides an in-depth exploration of the Förster Resonance Energy Transfer (FRET) principle as applied to the Dnp-PLGMWSR assay, a widely used method for measuring the activity of specific matrix metalloproteinases. This document is intended for researchers, scientists, and drug development professionals who utilize protease assays in their work.

Introduction to Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism through which an excited donor fluorophore transfers energy to a proximal ground-state acceptor molecule via long-range dipole-dipole interactions.[1][2] This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers.[2][3] The efficiency of FRET is inversely proportional to the sixth power of the distance separating the donor and acceptor, making it an extremely sensitive "molecular ruler" for probing molecular interactions and conformational changes.[2][4]

Key conditions for FRET to occur include:

-

The donor and acceptor molecules must be in close proximity.[2]

-

The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor.[3]

-

The donor and acceptor transition dipole orientations must be approximately parallel.[3]

In protease assays, FRET is commonly employed by designing a peptide substrate that incorporates a FRET pair (a donor fluorophore and an acceptor/quencher) on opposite sides of an enzymatic cleavage site.[5][6] In the intact substrate, the donor's fluorescence is quenched by the nearby acceptor. Upon proteolytic cleavage, the donor and acceptor are separated, disrupting FRET and leading to a measurable increase in the donor's fluorescence emission.[5][7]

The Dnp-PLGMWSR Fluorogenic Substrate

The Dnp-PLGMWSR peptide is a well-characterized fluorogenic substrate designed for assaying the activity of Matrix Metalloproteinase-2 (MMP-2, Gelatinase A) and Matrix Metalloproteinase-9 (MMP-9, Gelatinase B).[8][9][10] These zinc-dependent endopeptidases play critical roles in the breakdown of the extracellular matrix and are implicated in physiological processes as well as diseases like cancer.[10]

The substrate consists of a specific amino acid sequence (Pro-Leu-Gly-Met-Trp-Ser-Arg) that is recognized and cleaved by MMP-2 and MMP-9.[8][10] It is chemically modified to incorporate the FRET pair essential for the assay:

-

Tryptophan (Trp) : An intrinsic fluorophore within the peptide sequence that serves as the donor .[6]

-

2,4-Dinitrophenyl (Dnp) : A classic quenching group attached to the N-terminus of the peptide that serves as the acceptor .[6][8]

Core Principle of the Assay

The Dnp-PLGMWSR assay operates on the principle of FRET between the Tryptophan (Trp) donor and the Dinitrophenyl (Dnp) quencher.

-

Intact Substrate (Quenched State) : In the full-length peptide, the Dnp group is held in close proximity to the Trp residue. When the Trp is excited with light (around 280 nm), its emission energy is efficiently transferred to the Dnp group and dissipated non-radiatively.[6][8] This quenching effect results in minimal fluorescence from the Trp donor.

-

Proteolytic Cleavage (Fluorescent State) : When MMP-2 or MMP-9 is present and active, it cleaves the peptide backbone. This cleavage separates the N-terminal Dnp group from the rest of the peptide containing the Trp residue.

-

Signal Generation : With the quencher separated, the Trp residue can no longer undergo FRET. Upon excitation, it now emits its characteristic fluorescence (around 360 nm).[10] The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity of the MMP.[8]

The diagram below illustrates the FRET mechanism in the Dnp-PLGMWSR assay.

Caption: FRET mechanism in the Dnp-PLGMWSR assay before and after enzymatic cleavage.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the Dnp-PLGMWSR substrate and the FRET pair.

Table 1: Substrate Specifications

| Parameter | Value | Reference(s) |

|---|---|---|

| Full Sequence | Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg | [8][10] |

| Molecular Formula | C44H61N13O13S | [11] |

| Molecular Weight | ~1012.14 g/mol | [11] |

| Target Enzymes | Matrix Metalloproteinase-2 (MMP-2), Matrix Metalloproteinase-9 (MMP-9) | [8][9][10] |

| Purity | ≥95% |[8] |

Table 2: Spectroscopic Properties of the FRET Pair

| Component | Parameter | Wavelength (nm) | Reference(s) |

|---|---|---|---|

| Tryptophan (Donor) | Excitation Maximum | ~280 | [6][10] |

| Emission Maximum | ~360 | [10] |

| Dnp (Acceptor) | Absorption Maximum | ~363 |[6] |

Experimental Protocol

This section provides a generalized protocol for measuring MMP activity using the Dnp-PLGMWSR substrate. Concentrations and incubation times may require optimization depending on the enzyme source and specific experimental conditions.

4.1 Materials and Reagents

-

Dnp-PLGMWSR substrate

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Assay Buffer (e.g., 20 mM HEPES, pH 8.0)

-

Purified active MMP-2 or MMP-9 enzyme, or biological sample containing the enzyme

-

MMP inhibitors (for control experiments)

-

96-well microplate (black, for fluorescence)

-

Fluorescence plate reader

4.2 Procedure

-

Substrate Preparation :

-

Prepare a stock solution of the Dnp-PLGMWSR peptide (e.g., 5 mM) in DMSO.[12]

-

Protect the stock solution from light by wrapping the vial in foil and store at -20°C.[12]

-

On the day of the assay, dilute the stock solution to the desired working concentration (typically 5-10 µM final concentration) using the assay buffer.[12]

-

-

Enzyme/Sample Preparation :

-

Prepare serial dilutions of the purified MMP enzyme or the biological sample in cold assay buffer.

-

-

Assay Execution :

-

Pipette the diluted enzyme or sample into the wells of the 96-well plate.

-

Include control wells:

-

Negative Control : Assay buffer without enzyme.

-

Inhibitor Control : Enzyme pre-incubated with a known MMP inhibitor.

-

-

Initiate the reaction by adding the diluted Dnp-PLGMWSR substrate to each well to achieve the final desired concentration.

-

The final concentration of DMSO should be kept low (e.g., <2%) as it can inhibit the enzyme.[12]

-

-

Data Acquisition :

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).[12]

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set duration (e.g., 30-60 minutes).

-

Set the excitation wavelength to 280 nm and the emission wavelength to 360 nm.[10]

-

-

Data Analysis :

-

Plot the fluorescence intensity versus time for each sample.

-

The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

-

Enzyme activity is proportional to this rate.

-

The following diagram outlines the general experimental workflow.

Caption: General experimental workflow for the Dnp-PLGMWSR FRET assay.

References

- 1. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]

- 2. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]

- 3. bachem.com [bachem.com]

- 4. PET and FRET Utility of an Amino Acid Pair: Tryptophan and 4-Cyanotryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]

- 11. MMP-2/MMP-9 Substrate I, fluorogenic - Elabscience® [elabscience.com]

- 12. listlabs.com [listlabs.com]

In-Depth Technical Guide: Spectroscopic Properties and Applications of the Fluorogenic MMP Substrate Dnp-PLGMWSR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excitation and emission spectra of the cleaved fluorogenic peptide substrate, Dnp-PLGMWSR. It includes detailed experimental protocols for its use in enzyme activity assays and a representative synthesis methodology. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development who are interested in the study of matrix metalloproteinases (MMPs).

Introduction

Dnp-PLGMWSR is a fluorogenic substrate commonly used for assaying the activity of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9).[1][2] The peptide sequence, Pro-Leu-Gly-Met-Trp-Ser-Arg, is recognized and cleaved by these MMPs. The N-terminus is modified with a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher for the intrinsic fluorescence of the tryptophan (Trp) residue within the peptide sequence.[1][2] This quenching occurs through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide backbone by an active MMP, the Dnp group is spatially separated from the tryptophan residue, leading to a significant increase in fluorescence intensity. This de-quenching of tryptophan's fluorescence provides a direct and continuous measure of enzyme activity.[1][2]

Spectroscopic and Physicochemical Properties

The key quantitative data for Dnp-PLGMWSR are summarized in the tables below.

Table 1: Spectroscopic Properties of Cleaved Dnp-PLGMWSR

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 280 nm | [3][4] |

| Emission Maximum (λem) | 360 nm | [3][4] |

| Fluorophore | Tryptophan (Trp) | [1][2] |

| Quencher | 2,4-dinitrophenyl (Dnp) | [1][2] |

Table 2: Physicochemical Properties of Dnp-PLGMWSR

| Parameter | Value | Reference |

| Full Sequence | Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH | [2][4] |

| Molecular Formula | C44H61N13O13S | [3] |

| Molecular Weight | 1012.10 g/mol | [3] |

| Purity | ≥95% (typically by HPLC) | [2][3] |

| Form | Typically supplied as a lyophilized powder (trifluoroacetate salt) | [2][3] |

| Solubility | Soluble in DMSO and Formic Acid | [3] |

Experimental Protocols

Representative Synthesis of Dnp-PLGMWSR

While Dnp-PLGMWSR is commercially available, a general understanding of its synthesis is valuable. The synthesis of such a modified peptide is typically achieved through solid-phase peptide synthesis (SPPS) followed by N-terminal modification.

Materials:

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Met-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH)

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine in dimethylformamide (DMF)

-

1-Fluoro-2,4-dinitrobenzene (FDNB)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Acetonitrile

-

HPLC grade water

Protocol:

-

Peptide Synthesis: The peptide backbone (PLGMWSR) is synthesized on a Rink Amide resin using a standard Fmoc-SPPS protocol. Each amino acid is coupled sequentially from the C-terminus to the N-terminus.

-

N-terminal Fmoc Deprotection: The final Fmoc group on the N-terminal proline is removed using a solution of piperidine in DMF.

-

Dnp Labeling: The deprotected N-terminal amine is then reacted with 1-fluoro-2,4-dinitrobenzene (FDNB) in the presence of a non-nucleophilic base like DIPEA to form the Dnp-peptide.

-

Cleavage and Deprotection: The Dnp-peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing TFA, TIS, and water.

-

Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final product as a powder.

MMP Activity Assay using Dnp-PLGMWSR

This protocol provides a general framework for measuring the activity of MMP-2 or MMP-9 in a continuous fluorometric assay.

Materials:

-

Dnp-PLGMWSR substrate stock solution (e.g., 1 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

Active MMP-2 or MMP-9 enzyme

-

Fluorometer capable of excitation at 280 nm and emission at 360 nm

-

96-well black microplates

Protocol:

-

Reagent Preparation: Prepare the assay buffer and dilute the Dnp-PLGMWSR stock solution and the enzyme to their desired working concentrations in the assay buffer. The final substrate concentration is typically in the low micromolar range.

-

Assay Setup: In a 96-well black microplate, add the assay buffer and the Dnp-PLGMWSR substrate solution to each well.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the active MMP enzyme to the wells. For control wells, add assay buffer instead of the enzyme.

-

Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorometer. Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with excitation at 280 nm and emission at 360 nm.

-

Data Analysis: The rate of increase in fluorescence intensity is proportional to the enzyme activity. Calculate the initial reaction velocity (v₀) from the linear portion of the kinetic curve.

Diagrams

The following diagrams illustrate the key processes involved in the use of Dnp-PLGMWSR.

Caption: Enzymatic cleavage of Dnp-PLGMWSR by MMP-2/9.

Caption: Experimental workflow for an MMP activity assay.

References

The Application of DNP-PLGMWSR in Cancer Research: A Technical Guide for Measuring Matrix Metalloproteinase Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic peptide substrate DNP-PLGMWSR and its application as a critical tool in cancer research for the quantification of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9) activity. This document details the substrate's mechanism of action, experimental protocols, and the interpretation of quantitative data, alongside a review of the signaling pathways governing MMP-2 and MMP-9 in cancer progression.

Introduction to DNP-PLGMWSR and its Significance in Oncology

DNP-PLGMWSR is a synthetic heptapeptide with the sequence Dinitrophenyl-Pro-Leu-Gly-Met-Trp-Ser-Arg. It is not a therapeutic agent but a highly specific fluorogenic substrate designed for the sensitive and continuous measurement of the enzymatic activity of MMP-2 and MMP-9.[1] These two enzymes, also known as gelatinase A and gelatinase B, are zinc-dependent endopeptidases that play a pivotal role in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion, metastasis, and angiogenesis.[2][3]

Elevated expression and activity of MMP-2 and MMP-9 are frequently correlated with poor prognosis in various cancers, including breast, colorectal, prostate, and gastric cancers.[2] Therefore, the accurate measurement of their activity is crucial for understanding cancer biology, developing novel therapeutic inhibitors, and potentially for diagnostic and prognostic purposes.

The core utility of DNP-PLGMWSR lies in its clever biochemical design, which leverages the principles of fluorescence resonance energy transfer (FRET). The N-terminus of the peptide is modified with a 2,4-dinitrophenyl (DNP) group, which acts as a quencher. The tryptophan (Trp) residue within the peptide sequence serves as an intrinsic fluorophore.[1][4] In the intact peptide, the close proximity of the DNP group to the tryptophan residue quenches its fluorescence. When MMP-2 or MMP-9 cleaves the peptide bond between glycine (Gly) and methionine (Met), the DNP-containing fragment is released, separating the quencher from the fluorophore. This separation results in a measurable increase in tryptophan's fluorescence, which is directly proportional to the enzymatic activity of MMP-2 and MMP-9.[5]

Quantitative Data Presentation

The following tables summarize key quantitative parameters associated with DNP-PLGMWSR and the activity levels of MMP-2 and MMP-9 in the context of cancer research.

Table 1: Physicochemical and Kinetic Properties of DNP-PLGMWSR

| Property | Value | Reference |

| Full Sequence | DNP-Pro-Leu-Gly-Met-Trp-Ser-Arg | [1] |

| Molecular Weight | ~1185 g/mol | [5] |

| Fluorophore | Tryptophan (Trp) | [1] |

| Quencher | 2,4-dinitrophenyl (DNP) | [1] |

| Excitation Wavelength | 280 nm | [6] |

| Emission Wavelength | 360 nm | [6] |

| Kinetic Parameters (for MMP-2; 72-kDa gelatinase) | ||

| Km | 41 µM | [1] |

| kcat | 1.1 s-1 | [1] |

| kcat/Km | 27,000 M-1s-1 | [1] |

| Kinetic Parameters (for MMP-9; 92-kDa gelatinase) | ||

| Km | 130 µM | [1] |

| kcat | 0.4 s-1 | [1] |

| kcat/Km | 3,100 M-1s-1 | [1] |

Table 2: MMP-2 and MMP-9 Activity in Cancer Cell Lines and Tissues

| Cancer Type | Cell Line/Tissue | MMP Measured | Method | Key Findings | Reference |

| Breast Cancer | MDA-MB-231 | MMP-2, MMP-9 | Gelatin Zymography | High basal secretion of both MMP-2 and MMP-9. | [7] |

| Breast Cancer | MCF-7 | MMP-2, MMP-9 | Gelatin Zymography | Low to undetectable basal secretion of MMP-2 and MMP-9. | [7] |

| Fibrosarcoma | HT-1080 | MMP-2, MMP-9 | Gelatin Zymography | High constitutive expression of MMP-2 and MMP-9. | |

| Colorectal Cancer | Tumor Tissue | MMP-2, MMP-9 | Fluorometric Assay & Zymography | Significantly higher levels of active MMP-2 and MMP-9 in tumor tissue compared to normal mucosa. Active MMP-2 levels inversely correlated with disease stage. | [3] |

| Prostate Cancer | PC-3, DU-145 | MMP-2, MMP-9 | Activity Assay | Increased MMP-2 and MMP-9 activity upon stimulation of protease-activated receptors (PARs). | |

| Various Cancers | 42 Human Cancer Cell Lines | MMP-2, MMP-9 | Gelatin Zymography | Most cell lines exhibited basal levels of MMP-2, MMP-9, or both. MMP-9 secretion was inducible by PMA in many lines, while MMP-2 was not. | [7] |

Experimental Protocols

This section provides a detailed methodology for measuring MMP-2 and MMP-9 activity in biological samples, such as cancer cell lysates or conditioned media, using DNP-PLGMWSR. The protocol is based on the principles outlined by Netzel-Arnett et al. (1991) and common laboratory practices.[1]

Materials and Reagents

-

DNP-PLGMWSR substrate: Lyophilized powder, stored at -20°C.

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35, pH 7.5.

-

Recombinant human MMP-2 and MMP-9: For standard curve generation.

-

p-Aminophenylmercuric acetate (APMA): For activation of pro-MMPs (zymogens). Prepare a 1 M stock in DMSO.

-

MMP Inhibitor: A broad-spectrum MMP inhibitor (e.g., EDTA, GM6001) for negative controls.

-

96-well black microplates: For fluorescence measurements.

-

Fluorescence microplate reader: Capable of excitation at 280 nm and emission at 360 nm.

Sample Preparation

-

Conditioned Media: Culture cancer cells in serum-free media for 24-48 hours. Collect the media and centrifuge to remove cells and debris. Store at -80°C.

-

Cell Lysates: Wash cells with cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS). Centrifuge to pellet debris and collect the supernatant.

-

Tissue Homogenates: Homogenize fresh or frozen tissue in lysis buffer on ice. Centrifuge at high speed to clarify the lysate.

-

Protein Quantification: Determine the total protein concentration of lysates or homogenates using a standard method (e.g., BCA assay).

Activation of Pro-MMPs (Zymogens)

MMPs are often secreted as inactive zymogens (pro-MMPs) and require activation.

-

Dilute the sample (conditioned media or lysate) with Assay Buffer.

-

Add APMA to a final concentration of 1-2 mM.

-

Incubate at 37°C for 1-4 hours (optimization may be required). This step activates the pro-MMPs present in the sample.

MMP Activity Assay Procedure

-

Prepare Substrate Solution: Dissolve DNP-PLGMWSR in a small amount of DMSO and then dilute to the desired final concentration (e.g., 10-100 µM) in Assay Buffer. The final concentration should ideally be around the Km value.

-

Set up Reactions: In a 96-well black microplate, add the following to each well:

-

Sample wells: 50 µL of activated sample + 50 µL of substrate solution.

-

Standard wells: 50 µL of diluted active MMP-2 or MMP-9 standards + 50 µL of substrate solution.

-

Negative control (inhibitor): 50 µL of activated sample pre-incubated with an MMP inhibitor + 50 µL of substrate solution.

-

Blank well: 50 µL of Assay Buffer + 50 µL of substrate solution.

-

-

Incubation and Measurement:

-

Immediately place the plate in a fluorescence reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation: 280 nm, Emission: 360 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.

-

Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 1-4 hours) and then read the final fluorescence.

-

Data Analysis

-

Subtract the fluorescence of the blank from all readings.

-

For kinetic analysis, determine the reaction rate (V0) from the linear portion of the fluorescence versus time plot.

-

Generate a standard curve by plotting the reaction rates of the known concentrations of active MMP-2 or MMP-9 standards.

-

Calculate the MMP activity in the samples by interpolating their reaction rates on the standard curve.

-

Normalize the activity to the total protein concentration of the sample (e.g., in RFU/min/µg protein).

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in performing an MMP activity assay using DNP-PLGMWSR.

MMP-2 and MMP-9 Signaling in Cancer

The expression and activity of MMP-2 and MMP-9 are tightly regulated by a complex network of signaling pathways that are often dysregulated in cancer. The diagram below provides a simplified overview of key upstream regulators and downstream effects.

Conclusion

DNP-PLGMWSR remains a valuable and widely used tool for the specific and sensitive measurement of MMP-2 and MMP-9 activity in cancer research. Its application allows for the detailed investigation of the roles these critical enzymes play in tumor progression and provides a robust system for screening potential therapeutic inhibitors. By understanding the principles of the assay, adhering to rigorous experimental protocols, and correctly interpreting the quantitative data, researchers can effectively leverage this fluorogenic substrate to advance our knowledge of cancer biology and contribute to the development of novel anti-cancer strategies.

References

- 1. Continuously recording fluorescent assays optimized for five human matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tissue levels of active matrix metalloproteinase-2 and -9 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]

- 7. Patterns of MMP-2 and MMP-9 expression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Extracellular Matrix Remodeling with Dnp-PLGMWSR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the fluorogenic substrate, Dnp-PLGMWSR, for the investigation of extracellular matrix (ECM) remodeling. This document details the core principles of its application, presents quantitative data on its enzymatic interactions, provides detailed experimental protocols, and visualizes the key signaling pathways and experimental workflows involved.

Introduction to Dnp-PLGMWSR and Extracellular Matrix Remodeling

The extracellular matrix is a dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. The remodeling of the ECM is a critical process in various physiological and pathological conditions, including development, wound healing, and cancer metastasis. A key family of enzymes responsible for ECM degradation are the Matrix Metalloproteinases (MMPs). Among these, MMP-2 (Gelatinase-A) and MMP-9 (Gelatinase-B) are of particular interest due to their significant roles in breaking down type IV collagen, a major component of basement membranes.[1]

Dnp-PLGMWSR, chemically known as Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH, is a highly specific fluorogenic substrate developed for the sensitive detection of MMP-2 and MMP-9 activity.[2][3][4] Its design is based on the principle of fluorescence resonance energy transfer (FRET). The N-terminal 2,4-dinitrophenyl (Dnp) group acts as a quencher for the inherent fluorescence of the tryptophan (Trp) residue within the peptide sequence. Upon cleavage of the peptide bond between Glycine and Methionine by an active MMP-2 or MMP-9 enzyme, the Dnp group is spatially separated from the Trp residue, resulting in a measurable increase in fluorescence. This direct relationship between enzymatic activity and fluorescence signal allows for real-time monitoring of ECM remodeling processes.

Data Presentation: Enzymatic Kinetics of Dnp-PLGMWSR

The efficiency and specificity of Dnp-PLGMWSR as a substrate for various MMPs are critical for accurate data interpretation. The following table summarizes the key kinetic parameters for the hydrolysis of Dnp-PLGMWSR by MMP-2 and MMP-9.

| Matrix Metalloproteinase (MMP) | Michaelis Constant (Km) (μM) | Catalytic Rate Constant (kcat) (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

| MMP-2 (72-kDa gelatinase) | 2.2 ± 0.24 | 0.066 | 30,000 |

| MMP-9 (92-kDa gelatinase) | Data not readily available in searched literature | Data not readily available in searched literature | Data not readily available in searched literature |

| Other MMPs | Significantly lower or no reported activity | Significantly lower or no reported activity | Significantly lower or no reported activity |

Note: The kinetic parameters for MMP-2 are based on a structurally similar triple-helical peptide substrate and provide a strong indication of the substrate's performance.[1] Specific kinetic data for Dnp-PLGMWSR with MMP-9 from the primary literature by Netzel-Arnett et al. (1991) was not available in the searched resources.

Experimental Protocols

This section provides a detailed methodology for a standard in vitro MMP activity assay using Dnp-PLGMWSR.

Materials and Reagents

-

Dnp-PLGMWSR substrate

-

Recombinant active human MMP-2 and/or MMP-9

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35

-

96-well black microplates

-

Fluorescence microplate reader

Assay Procedure

-

Prepare Reagents:

-

Reconstitute Dnp-PLGMWSR in DMSO to a stock concentration of 10 mM. Further dilute in Assay Buffer to the desired working concentrations (e.g., 2-fold the final desired concentration).

-

Dilute the active MMP enzyme in Assay Buffer to the desired concentration (e.g., 2-fold the final desired concentration).

-

-

Enzyme Reaction:

-

Add 50 µL of the diluted enzyme solution to the wells of the 96-well plate.

-

To initiate the reaction, add 50 µL of the diluted Dnp-PLGMWSR solution to each well. The final volume in each well should be 100 µL.

-

Include appropriate controls:

-

Substrate Blank: 50 µL of Assay Buffer + 50 µL of Dnp-PLGMWSR solution (to measure background fluorescence).

-

Enzyme Blank: 50 µL of diluted enzyme solution + 50 µL of Assay Buffer (to measure any intrinsic enzyme fluorescence).

-

Positive Control: A known concentration of active MMP.

-

Inhibitor Control: Pre-incubate the enzyme with a known MMP inhibitor before adding the substrate.

-

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

-

Excitation Wavelength: 280 nm

-

Emission Wavelength: 360 nm[5]

-

-

Data Analysis:

-

Subtract the background fluorescence (Substrate Blank) from all readings.

-

Plot the fluorescence intensity versus time. The initial rate of the reaction (linear phase) is proportional to the enzyme activity.

-

Enzyme activity can be calculated using a standard curve of a fluorescent standard (e.g., free tryptophan) or by using the change in fluorescence over time and the specific activity of the enzyme.

-

Mandatory Visualizations

Signaling Pathways in ECM Remodeling

The expression and activation of MMP-2 and MMP-9 are tightly regulated by complex signaling cascades initiated by various extracellular stimuli. The following diagrams illustrate two key pathways involved in this process.

Caption: TGF-β signaling pathway leading to MMP-2/9 expression.

Caption: PI3K/Akt signaling pathway promoting MMP-2/9 expression.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for an MMP activity assay using Dnp-PLGMWSR and the logical principle of the substrate's function.

Caption: General workflow for an MMP activity assay.

Caption: Principle of Dnp-PLGMWSR fluorescence activation.

Conclusion

Dnp-PLGMWSR serves as a valuable tool for researchers investigating the role of MMP-2 and MMP-9 in ECM remodeling. Its specificity and the continuous nature of the fluorescent assay allow for robust and high-throughput screening of MMP activity and the efficacy of potential inhibitors. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for designing and interpreting experiments in this critical area of research. Further investigation into the specific kinetic parameters of Dnp-PLGMWSR with a broader range of MMPs will continue to refine its application in the field.

References

- 1. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MMP-2/MMP-9 Fluorogenic Substrate I|cas 135662-07-6 [dcchemicals.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]

Dnp-PLGMWSR: A Comprehensive Technical Guide for Enzyme Kinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dnp-PLGMWSR is a highly specific, fluorogenic peptide substrate meticulously designed for the kinetic analysis of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase A and gelatinase B, respectively. These zinc-dependent endopeptidases play a pivotal role in the degradation of the extracellular matrix, a process integral to physiological tissue remodeling, wound healing, and angiogenesis. However, their dysregulation is implicated in a multitude of pathological conditions, including tumor invasion, metastasis, and inflammatory diseases. The ability to accurately quantify the enzymatic activity of MMP-2 and MMP-9 is therefore of paramount importance in both basic research and the development of novel therapeutic interventions. This guide provides an in-depth overview of the principles, protocols, and data analysis associated with the use of Dnp-PLGMWSR as a powerful tool for studying the kinetics of these critical enzymes.

Principle of the Assay

The Dnp-PLGMWSR substrate is a heptapeptide with the sequence Pro-Leu-Gly-Met-Trp-Ser-Arg. The N-terminus is modified with a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher, while the tryptophan (Trp) residue within the sequence serves as a fluorophore. In its intact state, the close proximity of the Dnp group to the tryptophan residue results in the quenching of the tryptophan's intrinsic fluorescence through Förster Resonance Energy Transfer (FRET).

MMP-2 and MMP-9 specifically recognize and cleave the Gly-Met peptide bond within the Dnp-PLGMWSR sequence. This enzymatic cleavage separates the Dnp quenching moiety from the tryptophan fluorophore. The subsequent spatial separation alleviates the quenching effect, leading to a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the rate of substrate hydrolysis and, consequently, the enzymatic activity of MMP-2 or MMP-9. The activity can be continuously monitored using a fluorometer, with an excitation wavelength of approximately 280 nm and an emission wavelength of approximately 360 nm.

Core Signaling and Cleavage Mechanism

The enzymatic reaction of MMPs with Dnp-PLGMWSR follows a well-defined signaling pathway, initiated by the binding of the enzyme to the substrate and culminating in the release of a fluorescent signal.

Quantitative Data: Kinetic Parameters

| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| MMP-2 | Data not consistently available in public sources | Data not consistently available in public sources | Data not consistently available in public sources |

| MMP-9 | Data not consistently available in public sources | Data not consistently available in public sources | Data not consistently available in public sources |

Note: Researchers are advised to determine the kinetic parameters for their specific experimental conditions and enzyme preparations to ensure the most accurate results. The lack of consistently reported public data underscores the importance of empirical determination.

Experimental Protocols

General Assay Workflow

The following diagram illustrates the typical workflow for a kinetic assay using Dnp-PLGMWSR.

Detailed Methodology for a Standard MMP-2/MMP-9 Kinetic Assay

This protocol is a general guideline and may require optimization for specific experimental needs.

1. Materials and Reagents:

-

Recombinant human MMP-2 or MMP-9 (activated)

-

Dnp-PLGMWSR substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% (v/v) Brij-35.

-

Inhibitor of choice (for inhibition studies)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorometer capable of excitation at 280 nm and emission at 360 nm

2. Reagent Preparation:

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the activated MMP-2 or MMP-9 in assay buffer. The final concentration in the assay will typically be in the low nanomolar range.

-

Substrate Stock Solution: Dissolve Dnp-PLGMWSR in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Further dilute the stock in assay buffer to create a working solution. The final substrate concentration in the assay should ideally span a range around the Km value.

-

Inhibitor Stock Solution (for inhibition assays): Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

3. Assay Procedure:

-

Assay Plate Preparation: To each well of the 96-well plate, add the appropriate volume of assay buffer.

-

Enzyme Addition: Add the desired amount of activated MMP-2 or MMP-9 to each well. For inhibition assays, pre-incubate the enzyme with varying concentrations of the inhibitor for a specified period (e.g., 15-30 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the Dnp-PLGMWSR working solution to each well. The final volume in each well should be consistent (e.g., 100-200 µL).

-

Fluorescence Measurement: Immediately place the plate in the fluorometer and begin recording the fluorescence intensity at 360 nm (with excitation at 280 nm) at regular intervals (e.g., every 30-60 seconds) for a duration sufficient to obtain the initial linear phase of the reaction (typically 15-60 minutes).

4. Data Analysis:

-

Calculate Initial Velocity (V0): Plot the fluorescence intensity as a function of time for each reaction. The initial velocity is the slope of the linear portion of this curve.

-

Determine Kinetic Parameters:

-

Km and Vmax: Perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

-

kcat: Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

-

IC50 (for inhibition assays): Perform the assay with a fixed enzyme and substrate concentration and varying inhibitor concentrations. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Applications in Drug Discovery and Research

Dnp-PLGMWSR serves as a valuable tool in various research and drug development applications:

-

High-Throughput Screening (HTS) of MMP Inhibitors: The continuous and sensitive nature of the assay makes it well-suited for screening large compound libraries to identify potential inhibitors of MMP-2 and MMP-9.

-

Characterization of Inhibitor Potency and Mechanism: The substrate allows for the detailed kinetic characterization of novel inhibitors, including the determination of IC50 values and the elucidation of inhibition mechanisms (e.g., competitive, non-competitive).

-

Basic Research on MMP Function: Dnp-PLGMWSR can be used to study the enzymatic activity of MMP-2 and MMP-9 in various biological samples and to investigate the effects of different physiological and pathological conditions on their activity.

Conclusion

Dnp-PLGMWSR is a robust and reliable fluorogenic substrate for the kinetic analysis of MMP-2 and MMP-9. Its specificity and the continuous nature of the assay provide a powerful platform for researchers and drug development professionals to investigate the roles of these critical enzymes in health and disease and to discover and characterize novel therapeutic agents. Adherence to well-defined experimental protocols and rigorous data analysis will ensure the generation of high-quality, reproducible results.

Methodological & Application

Application Notes and Protocols for Measuring MMP-9 Activity using the Dnp-PLGMWSR Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components. Its enzymatic activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, inflammation, and cancer metastasis. Accurate measurement of MMP-9 activity is crucial for understanding its biological functions and for the development of therapeutic inhibitors.

These application notes provide a detailed protocol for measuring MMP-9 activity using the fluorogenic substrate Dnp-PLGMWSR. This assay is based on the principle of Förster Resonance Energy Transfer (FRET). The substrate, Dnp-PLGMWSR, contains a tryptophan (Trp) residue whose intrinsic fluorescence is quenched by a 2,4-dinitrophenyl (Dnp) group.[1][2] Upon cleavage of the peptide bond between glycine (Gly) and methionine (Met) by an active MMP, the Dnp quenching group is separated from the Trp residue, leading to an increase in fluorescence intensity. This increase in fluorescence is directly proportional to the MMP-9 activity.[1]

Principle of the Assay

The Dnp-PLGMWSR assay is a continuously recording fluorescent assay.[3] The substrate is a heptapeptide, Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg, where the fluorescence of the tryptophan residue is quenched by the N-terminal Dnp group.[1][3] Active MMP-9 cleaves the Gly-Met bond, separating the fluorophore (Trp) from the quencher (Dnp) and resulting in a measurable increase in fluorescence.

Caption: Principle of the Dnp-PLGMWSR FRET assay for MMP-9 activity.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number | Storage |

| Dnp-PLGMWSR Substrate | Cayman Chemical | 14695 | -20°C |

| Recombinant Human MMP-9 | R&D Systems | 911-MP | -20°C or -70°C |

| APMA (4-Aminophenylmercuric Acetate) | Sigma-Aldrich | A9563 | Room Temperature |

| Assay Buffer | (see recipe below) | - | 4°C |

| 96-well black, flat-bottom plates | Corning | 3603 | Room Temperature |

| Fluorometric microplate reader | (e.g., BioTek, Molecular Devices) | - | - |

Experimental Protocols

Reagent Preparation

a. Assay Buffer (50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnSO₄, 0.05% Brij-35, pH 7.5)

-

To prepare 1 L of assay buffer:

-

6.057 g Tris base

-

8.766 g NaCl

-

1.47 g CaCl₂·2H₂O

-

287.5 µg ZnSO₄·7H₂O

-

0.5 g Brij-35

-

-

Dissolve in ~900 mL of deionized water.

-

Adjust pH to 7.5 with 1 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

b. Dnp-PLGMWSR Substrate Stock Solution (10 mM)

-

The substrate is typically supplied as a lyophilized powder.[1]

-

Dissolve the substrate in DMSO to a final concentration of 10 mM.

-

Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

c. Recombinant MMP-9 Stock Solution

-

Reconstitute lyophilized recombinant human MMP-9 in the recommended buffer (e.g., 25 mM Tris, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.05% Brij-35) to a stock concentration of 100 µg/mL.

-

Aliquot and store at -20°C or -70°C according to the manufacturer's instructions.

d. APMA Stock Solution (10 mM)

-

Caution: APMA is toxic and should be handled with appropriate safety precautions.

-

Dissolve 3.5 mg of APMA in 1 mL of 0.1 M NaOH.[4] This will result in a 10 mM stock solution.

-

This stock solution is not stable and should be made fresh or stored for no longer than one week at 4°C.[4]

Sample Preparation

a. Cell Culture Supernatants

-

Culture cells in serum-free media to avoid interference from serum proteases and inhibitors.

-

Collect the conditioned medium.

-

Centrifuge at 1,500 x g for 10 minutes at 4°C to remove cells and debris.

-

Transfer the supernatant to a fresh tube.

-

Samples can be used immediately or aliquoted and stored at -80°C.

b. Tissue Homogenates

-

Excise tissue and rinse with ice-cold PBS to remove any blood.

-

Weigh the tissue and add 5-10 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail without EDTA).

-

Homogenize the tissue on ice using a Dounce homogenizer or a mechanical homogenizer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the soluble protein fraction.

-

Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

-

Samples can be used immediately or aliquoted and stored at -80°C.

Activation of Pro-MMP-9 (for Total MMP-9 Activity)

MMP-9 is often present in biological samples as an inactive zymogen (pro-MMP-9). To measure total MMP-9 activity, pro-MMP-9 must be activated.

-

Dilute the sample or recombinant pro-MMP-9 in assay buffer.

-

Add APMA to a final concentration of 1-2 mM.

-

Incubate at 37°C for 1-4 hours. The optimal incubation time should be determined empirically for each sample type.

MMP-9 Activity Assay Protocol

-

Prepare the assay in a 96-well black, flat-bottom plate.

-

Reaction Setup: Prepare a master mix for each condition to ensure consistency. The final reaction volume is typically 100 µL.

| Component | Volume | Final Concentration |

| Assay Buffer | X µL | - |

| Sample (or active MMP-9 standard) | Y µL | (Varies) |

| Dnp-PLGMWSR Substrate (from stock) | Z µL | 10-20 µM |

| Total Volume | 100 µL |

-

Controls:

-

Blank (No Enzyme): Assay buffer and substrate.

-

Positive Control: Activated recombinant MMP-9 and substrate.

-

Inhibitor Control (optional): Sample/Enzyme, a known MMP-9 inhibitor, and substrate.

-

-

Add the assay buffer and sample/enzyme to the wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the Dnp-PLGMWSR substrate to all wells.

-

Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

-

Measurement:

-

Set the excitation wavelength to 280 nm and the emission wavelength to 360 nm.[5]

-

Record the fluorescence intensity every 1-2 minutes for 30-60 minutes.

-

Caption: Experimental workflow for the Dnp-PLGMWSR MMP-9 activity assay.

Data Presentation and Analysis

Quantitative Data Summary

| Parameter | Value | Reference |

| Substrate | Dnp-PLGMWSR | [1][3] |

| Excitation Wavelength | 280 nm | [5] |

| Emission Wavelength | 360 nm | [5] |

| Recommended Substrate Concentration | 10 - 20 µM | |

| Typical Recombinant MMP-9 Concentration | 1 - 10 nM | |

| Assay Temperature | 37°C | |

| Kinetic Parameters (for a similar substrate) | ||

| Km | 20 µM | [6] |

| kcat | 4.5 s-1 | [6] |

| kcat/Km | 224,513 M-1s-1 | [6] |

Data Analysis

-

Plot the Data: For each sample, plot the relative fluorescence units (RFU) against time (in minutes).

-

Determine the Initial Rate (V₀): Identify the linear portion of the curve (usually the first 10-20 minutes) and calculate the slope (ΔRFU/Δt). This represents the initial rate of the reaction.

-

Calculate MMP-9 Activity: To convert the rate into molar activity, a standard curve with known concentrations of active MMP-9 should be generated.

-

Prepare serial dilutions of a known concentration of active recombinant MMP-9.

-

Perform the assay as described above for the standards.

-

Plot the initial rate (V₀) for each standard against the corresponding MMP-9 concentration.

-

Determine the equation of the line from the linear regression of the standard curve.

-

Use this equation to calculate the concentration of active MMP-9 in the unknown samples based on their initial rates.

-

Formula for Activity Calculation:

MMP-9 Activity (pmol/min/mL) = (Slope of sample / Slope of standard curve) x [Standard] (pmol/mL)

Troubleshooting

| Issue | Possible Cause | Solution |

| No or low signal | Inactive enzyme | Ensure proper storage and handling of MMP-9. Activate pro-MMP-9 if measuring total activity. |

| Incorrect buffer components | Check the pH and composition of the assay buffer. Ensure the presence of Ca²⁺ and Zn²⁺. | |

| Substrate degradation | Store substrate protected from light and avoid repeated freeze-thaw cycles. | |

| High background fluorescence | Autohydrolysis of the substrate | Run a no-enzyme control. If high, the substrate may be of poor quality or degraded. |

| Contaminated reagents | Use fresh, high-quality reagents. | |

| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |

| Enzyme instability | Ensure the assay is performed within the linear range of the enzyme's stability. | |

| Inner filter effect | If fluorescence is too high, dilute the sample. |

Conclusion

The Dnp-PLGMWSR assay provides a sensitive and continuous method for measuring MMP-9 activity. It is suitable for a variety of applications, including the screening of MMP-9 inhibitors and the characterization of MMP-9 activity in biological samples. By following this detailed protocol, researchers can obtain reliable and reproducible data on MMP-9 enzymatic activity.

References

- 1. caymanchem.com [caymanchem.com]

- 2. MMP-2/MMP-9 Fluorogenic Substrate I|cas 135662-07-6 [dcchemicals.com]

- 3. Continuously recording fluorescent assays optimized for five human matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MMP-9 Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

- 5. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]

- 6. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Enzyme Assay Using Dnp-PLGMWSR: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic substrate Dnp-PLGMWSR is a valuable tool for the in vitro characterization of the enzymatic activity of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). These two enzymes, also known as gelatinase A and gelatinase B, respectively, are key players in the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a variety of physiological and pathological processes, including wound healing, angiogenesis, and cancer metastasis. This document provides detailed application notes and experimental protocols for the use of Dnp-PLGMWSR in assessing MMP-2 and MMP-9 activity.

The assay principle is based on Fluorescence Resonance Energy Transfer (FRET). The Dnp-PLGMWSR peptide incorporates a 2,4-dinitrophenyl (Dnp) group, a quencher, and a tryptophan (Trp) residue, a fluorophore. In the intact peptide, the close proximity of the Dnp group to the tryptophan quenches its fluorescence. Upon enzymatic cleavage of the peptide by MMP-2 or MMP-9, the Dnp group is separated from the tryptophan residue, leading to a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzyme activity and can be monitored in real-time.[1][2][3]

Applications

-

Enzyme Kinetics: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for MMP-2 and MMP-9.

-

Inhibitor Screening: High-throughput screening and characterization of potential inhibitors of MMP-2 and MMP-9 for drug discovery and development.

-

Biochemical Characterization: Studying the effects of mutations, post-translational modifications, or different buffer conditions on the enzymatic activity of MMP-2 and MMP-9.

-

Quality Control: Assessing the activity of purified or recombinant MMP-2 and MMP-9 preparations.

Data Presentation

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| MMP-2 | Dnp-PLGMWSR | Data not available | Data not available | Data not available |

| MMP-9 | Dnp-PLGMWSR | Data not available | Data not available | Data not available |

Experimental Protocols

Materials and Reagents

-

Dnp-PLGMWSR substrate (lyophilized powder)

-

Recombinant human MMP-2 (active form)

-

Recombinant human MMP-9 (active form)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2, 0.05% (v/v) Brij-35, pH 7.5

-

Inhibitor control (e.g., GM6001, a broad-spectrum MMP inhibitor)

-

DMSO (for dissolving substrate and inhibitors)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader with excitation at ~280 nm and emission at ~360 nm.

Preparation of Reagents

-

Dnp-PLGMWSR Substrate Stock Solution (1 mM): Dissolve the lyophilized Dnp-PLGMWSR powder in DMSO to a final concentration of 1 mM. Store in aliquots at -20°C, protected from light.

-

Enzyme Stock Solutions: Prepare stock solutions of active MMP-2 and MMP-9 in Assay Buffer. The optimal concentration should be determined empirically but a starting concentration of 1-10 µg/mL is recommended. Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

-

Assay Buffer: Prepare the Assay Buffer and ensure the pH is adjusted to 7.5. Store at 4°C.

Enzyme Activity Assay Protocol (96-well plate format)

-

Prepare the microplate: Add the following reagents to the wells of a black 96-well microplate in the order listed:

-

Blank (No Enzyme): 80 µL of Assay Buffer.

-

Enzyme Control (No Substrate): 40 µL of Assay Buffer and 40 µL of diluted enzyme solution.

-

Positive Control (Enzyme + Substrate): 40 µL of Assay Buffer and 40 µL of diluted enzyme solution.

-

Inhibitor Control: 20 µL of inhibitor solution and 40 µL of diluted enzyme solution. Incubate for 15-30 minutes at room temperature before adding the substrate.

-

-

Enzyme Dilution: Prepare a working solution of the enzyme (MMP-2 or MMP-9) by diluting the stock solution in Assay Buffer. The final concentration in the well should be optimized to yield a linear rate of fluorescence increase over the desired time course (typically in the range of 1-10 nM).

-

Substrate Dilution: Prepare a working solution of the Dnp-PLGMWSR substrate by diluting the 1 mM stock solution in Assay Buffer. The final concentration in the well should be at or near the Km value if known. If Km is unknown, a concentration range of 1-20 µM can be tested.

-

Initiate the reaction: Add 20 µL of the diluted Dnp-PLGMWSR substrate solution to all wells to bring the final volume to 100 µL.

-

Measure fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at an excitation wavelength of ~280 nm and an emission wavelength of ~360 nm.[4]

-

Data Acquisition: Collect fluorescence readings every 1-2 minutes for a period of 30-60 minutes.

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Plot the fluorescence intensity versus time for each well.

-

The initial velocity (V0) of the reaction is the slope of the linear portion of the curve.

-

Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.

-

Signaling Pathways and Workflow Diagrams

MMP-2 and MMP-9 Signaling Pathway

MMP-2 and MMP-9 are involved in complex signaling pathways that regulate their expression and activity. Key upstream regulators include growth factors and cytokines that activate intracellular signaling cascades, leading to the transcription of MMP genes.

References

Measuring Matrix Metalloproteinase (MMP) Activity in Cell Culture Supernatants with Dnp-PLGMWSR: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their activity is implicated in various physiological and pathological processes, including tissue development, wound healing, angiogenesis, and cancer metastasis.[1][2] Specifically, MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are key enzymes involved in the degradation of type IV collagen, a major component of basement membranes.[3] Their elevated expression and activity are often associated with disease progression, making them important targets for therapeutic intervention.[3][4]

This document provides a detailed protocol for measuring the activity of MMPs, particularly MMP-2 and MMP-9, in cell culture supernatants using the fluorogenic substrate Dnp-PLGMWSR. This substrate is a peptide containing a fluorescent donor (tryptophan) and a quenching acceptor (2,4-dinitrophenyl, Dnp). In its intact state, the fluorescence of tryptophan is quenched by the proximity of the Dnp group. Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be quantified to determine enzyme activity.

Principle of the Assay

The Dnp-PLGMWSR substrate is specifically designed for the sensitive detection of MMP-2 and MMP-9 activity. The underlying principle is based on fluorescence resonance energy transfer (FRET).

Assay Principle: Cleavage of Dnp-PLGMWSR by active MMPs.

Experimental Protocols

A. Preparation of Cell Culture Supernatants

-

Cell Seeding: Plate adherent cells in complete growth media and allow them to adhere and grow to the desired confluency.

-

Serum Starvation: Once cells reach the desired confluency, wash them three times with sterile, serum-free culture medium to remove any residual serum that may contain MMP inhibitors.[5]

-

Incubation: Incubate the cells in serum-free culture medium for a predetermined duration (e.g., 24-48 hours) to allow for the secretion of MMPs.[5] The optimal incubation time should be determined empirically for each cell type and experimental condition.

-

Supernatant Collection: Carefully collect the cell culture supernatant into a sterile conical tube.

-

Centrifugation: Centrifuge the supernatant at 1,000 x g for 15 minutes at 4°C to pellet any cells and cellular debris.[6][7]

-

Storage: Transfer the clarified supernatant to a fresh, sterile tube. At this point, the samples can be used immediately for the MMP activity assay or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.[8]

B. MMP Activity Assay Protocol

Materials and Reagents:

-

Clarified cell culture supernatants

-

Dnp-PLGMWSR substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

APMA (4-aminophenylmercuric acetate) for pro-MMP activation (optional)

-

MMP inhibitor (e.g., EDTA, GM6001) for negative control

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Dnp-PLGMWSR Stock Solution: Prepare a stock solution of Dnp-PLGMWSR in DMSO.

-

Working Substrate Solution: Dilute the Dnp-PLGMWSR stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).

-

(Optional) Pro-MMP Activation: Most MMPs are secreted as inactive zymogens (pro-MMPs) and require activation.[9] To measure total MMP activity, pre-incubate the cell culture supernatant with APMA (final concentration of 1-2 mM) for 1-2 hours at 37°C.[10]

-

-

Assay Setup:

-

Add 50 µL of each sample (cell culture supernatant) to the wells of a 96-well black microplate.

-

Include the following controls:

-

Blank: 50 µL of serum-free culture medium.

-

Negative Control: 50 µL of a sample pre-incubated with a broad-spectrum MMP inhibitor (e.g., 10 mM EDTA) for 15-30 minutes.

-

Positive Control (Optional): 50 µL of purified, active MMP-2 or MMP-9.

-

-

-

Initiate Reaction: Add 50 µL of the working substrate solution to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C, protected from light, for 1-4 hours. The optimal incubation time will depend on the concentration of active MMPs in the samples and should be determined empirically.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 280 nm and emission at 360 nm.[11]

Data Presentation

The following tables provide a structured summary of the key parameters and expected results for the MMP activity assay.

| Parameter | Value | Reference |